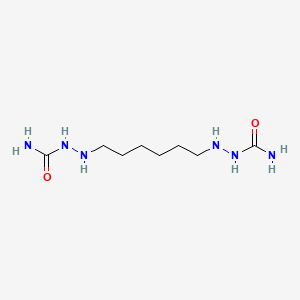![molecular formula C12H13N3O5S2 B14329710 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid CAS No. 105878-31-7](/img/structure/B14329710.png)
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an aromatic sulfonic acid derivative. This compound is characterized by the presence of two sulfonic acid groups and a hydrazinyl group attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of benzenesulfonic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the sulfonation of benzene using concentrated sulfuric acid, followed by the introduction of the hydrazinyl group through a nucleophilic substitution reaction. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonyl hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are used for sulfonation, while hydrazine is used for introducing the hydrazinyl group.
Major Products
The major products formed from these reactions include various sulfonyl and hydrazinyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and hydrazinyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.
Sulfanilic acid: Contains an amino group instead of a hydrazinyl group.
p-Toluenesulfonic acid: A methyl-substituted analog with similar sulfonic acid functionality.
Uniqueness
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both hydrazinyl and sulfonic acid groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propiedades
Número CAS |
105878-31-7 |
|---|---|
Fórmula molecular |
C12H13N3O5S2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-[(3-hydrazinylphenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C12H13N3O5S2/c13-14-9-3-1-5-11(7-9)21(16,17)15-10-4-2-6-12(8-10)22(18,19)20/h1-8,14-15H,13H2,(H,18,19,20) |
Clave InChI |
YXSLFXKJPPUIFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



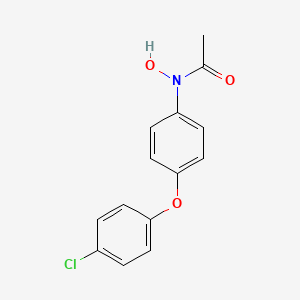
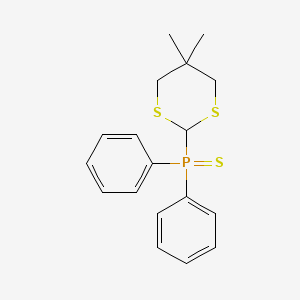
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
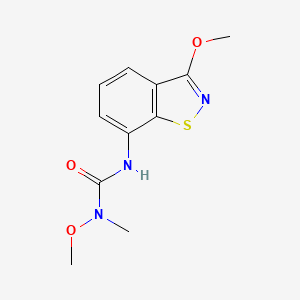


![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
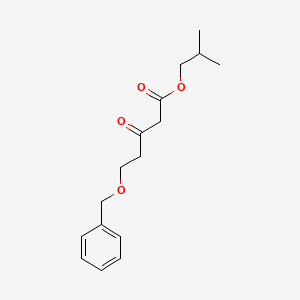
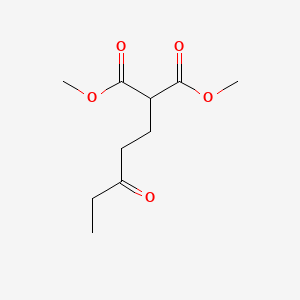
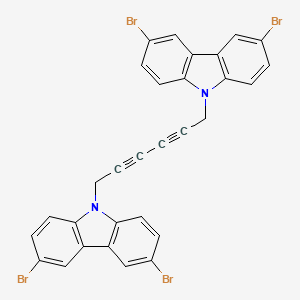
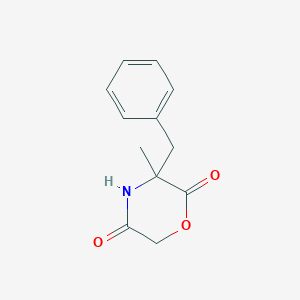
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
